2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one
Description
2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core, a thiadiazole ring, and an oxane substituent
Properties
IUPAC Name |
2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-15-9-12(19-14-4-2-1-3-13(14)15)10-18-17-20-16(21-24-17)11-5-7-23-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCZEIURRBKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)NCC3=CC(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The thiadiazole and quinoline moieties are then coupled using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Alkylated oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the oxane ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]amino]methyl]-1H-quinolin-4-one: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-[[[3-(oxan-4-yl)-1,3,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one: Similar structure but with a different thiadiazole isomer.
Uniqueness
The presence of the thiadiazole ring in 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one provides unique electronic properties that can enhance its biological activity. Additionally, the oxane ring improves the compound’s solubility, making it more suitable for pharmaceutical applications.
This compound’s unique combination of structural features and reactivity makes it a valuable subject for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
